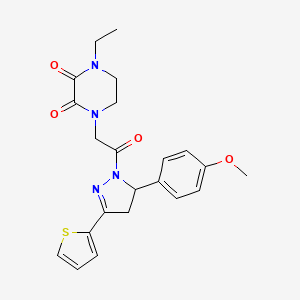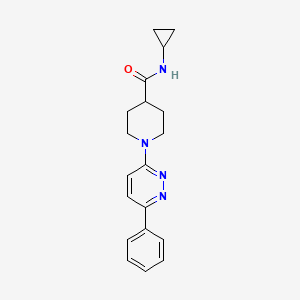![molecular formula C19H13F3N2O3 B2541150 N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide CAS No. 868679-00-9](/img/structure/B2541150.png)
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide is a complex molecule that likely exhibits a range of interactions due to the presence of multiple fluorine atoms and the potential for hydrogen bonding. While the specific compound is not directly studied in the provided papers, insights can be drawn from similar structures. For instance, the conformational analysis of a grid of N-(fluorophenyl)pyridinecarboxamides shows that the position of fluorine atoms significantly affects molecular conformation and supramolecular aggregation . This suggests that the difluorophenyl and fluorophenyl groups in the compound of interest may similarly influence its overall structure and properties.
Synthesis Analysis
The synthesis of related fluorinated compounds typically involves multi-step reactions, as seen in the synthesis of N-(4-fluorophenyl)-1-(pyrrolidine-1-carbonyl) cyclopropane-1-carboxamide, which was achieved through nucleophilic substitution and ester hydrolysis . This indicates that the synthesis of the compound may also require a carefully planned sequence of reactions to ensure the correct placement of the fluorine atoms and the formation of the desired amide and ether linkages.
Molecular Structure Analysis
The molecular structure of fluorinated carboxamides can be complex, with the potential for various intra- and intermolecular interactions. The study of N-(fluorophenyl)pyridinecarboxamides revealed different primary aggregation processes and highlighted the cooperative effects of these interactions in the solid state . Therefore, the molecular structure of this compound would likely be influenced by similar factors, including hydrogen bonding and the electronic effects of the fluorine atoms.
Chemical Reactions Analysis
While the specific chemical reactions of the compound are not detailed in the provided papers, the reactivity of similar compounds can be inferred. Fluorinated carboxamides may undergo nucleophilic substitution reactions, as well as reactions involving the amide group . The presence of multiple fluorine atoms could also affect the compound's reactivity, potentially making it a candidate for further functionalization or as a building block in medicinal chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of fluorinated carboxamides are often characterized by their strong hydrogen bonding capabilities and the influence of fluorine atoms on the electronic distribution within the molecule . These properties can affect solubility, melting points, and biological activity. The solvated structure of a related compound, 1-(4-methoxybenzenesulfonyl)-5-oxo-pyrrolidine-2-carboxamide, was studied by X-ray analysis, which showed the importance of solvation in determining the conformation and properties of the molecule . This suggests that the solvation effects would also be important to consider for the compound of interest.
Applications De Recherche Scientifique
Kinase Inhibition
Research on similar compounds has led to the discovery of selective and orally efficacious inhibitors for the Met kinase superfamily, demonstrating the potential for therapeutic applications in targeting cancer. For instance, substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides were identified as potent Met kinase inhibitors, highlighting the significance of fluorine substitutions in enhancing enzyme potency and selectivity (Schroeder et al., 2009).
Radiotracer Development
Compounds with similar structural motifs have been synthesized for use as PET radiotracers, aiding in the study of specific receptors in the brain. This underscores the role of such compounds in advancing neuroscientific research and developing diagnostic tools for neurological conditions (Katoch-Rouse & Horti, 2003).
Antimicrobial Properties
The antimicrobial potential of related compounds, especially those with halogenated phenyl rings, has been explored, showing significant activity against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus. This suggests the possibility of developing new antimicrobial agents based on structural analogues of N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide (Limban, Marutescu, & Chifiriuc, 2011).
Material Science Applications
The synthesis and characterization of novel polymers derived from related compounds have shown promising results in terms of thermal stability, solubility, and electrochromic properties. This indicates potential applications in developing new materials for electronic and photonic devices, highlighting the versatility of such compounds in material science (Hsiao, Yang, & Lin, 1999).
Propriétés
IUPAC Name |
N-(3,4-difluorophenyl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13F3N2O3/c20-15-6-2-1-4-12(15)11-27-24-9-3-5-14(19(24)26)18(25)23-13-7-8-16(21)17(22)10-13/h1-10H,11H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LCGJZVDEFWLMFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CON2C=CC=C(C2=O)C(=O)NC3=CC(=C(C=C3)F)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

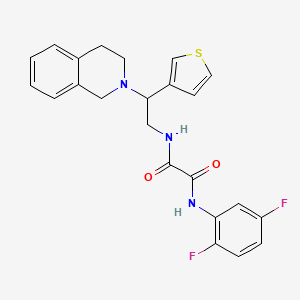
![1-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-4-methylpyrimidin-5-yl]ethanone](/img/structure/B2541072.png)
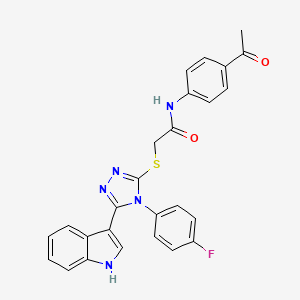
![N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-3-methylbenzenesulfonamide](/img/structure/B2541074.png)
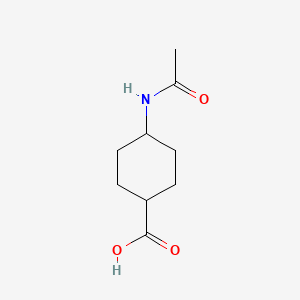
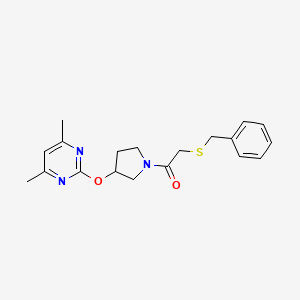
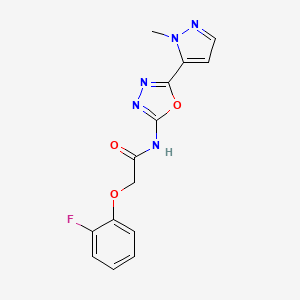
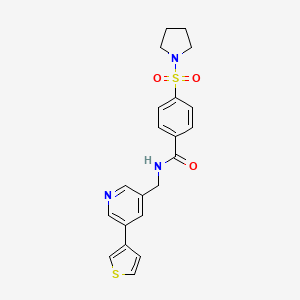
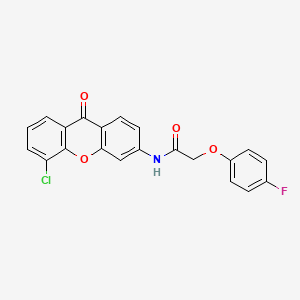
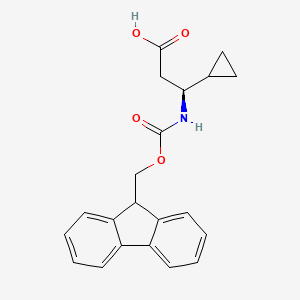
![N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-5-methylthiophene-2-sulfonamide](/img/structure/B2541085.png)

